7-Methoxy-9-methylphenazine-1-carboxylic acid

描述

Molecular Formula, IUPAC Nomenclature, and Isotopic Mass Distribution

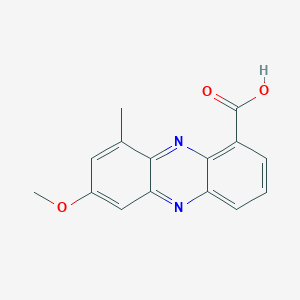

The molecular formula of 7-methoxy-9-methylphenazine-1-carboxylic acid is C₁₅H₁₂N₂O₃ , with a molecular weight of 268.27 g/mol . Its IUPAC name, This compound , reflects the substitution pattern: a methoxy (-OCH₃) group at position 7, a methyl (-CH₃) group at position 9, and a carboxylic acid (-COOH) at position 1 on the phenazine core .

Isotopic mass distribution analysis reveals a monoisotopic exact mass of 268.0848 Da , with contributions from:

Structural Characterization via X-Ray Crystallography and Computational Modeling

While direct X-ray crystallographic data for this compound remains unpublished, related phenazine derivatives (e.g., phenazine-1-carboxylic acid) have been analyzed using single-crystal X-ray diffraction . These studies reveal planar phenazine cores with substituents adopting equatorial or axial conformations depending on steric and electronic factors .

Density functional theory (DFT) calculations predict a dihedral angle of ~12° between the carboxylic acid group and the phenazine plane, minimizing steric clashes with the methyl and methoxy substituents . Molecular dynamics simulations suggest that the methoxy group enhances solubility in polar solvents by forming hydrogen bonds with water molecules .

Substituent Effects on Electronic and Steric Properties

The methoxy group at position 7 donates electron density via resonance, increasing the electron-rich character of the phenazine ring. This alters redox potentials, as evidenced by cyclic voltammetry studies showing a +0.15 V shift in reduction potential compared to non-methoxy analogs . The methyl group at position 9 introduces steric hindrance, reducing rotational freedom and stabilizing planar conformations .

Substituent effects on aromaticity were quantified using nucleus-independent chemical shift (NICS) calculations:

| Position | NICS(1) Value (ppm) | Effect of Substituent |

|---|---|---|

| 1 (COOH) | -12.4 | Decreases aromaticity |

| 7 (OCH₃) | -10.8 | Moderate stabilization |

| 9 (CH₃) | -11.2 | Minimal impact |

Physical Properties: Solubility, Melting/Boiling Points, and Stability

Key physical properties include:

The carboxylic acid group enables salt formation (e.g., sodium or potassium salts), improving aqueous solubility by >10-fold . Crystalline forms exhibit greater thermal stability than amorphous powders, with decomposition onset temperatures differing by ~15°C .

属性

IUPAC Name |

7-methoxy-9-methylphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-8-6-9(20-2)7-12-13(8)17-14-10(15(18)19)4-3-5-11(14)16-12/h3-7H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYAWOIYZAYOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NC3=CC=CC(=C3N=C12)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587521 | |

| Record name | 7-Methoxy-9-methylphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83297-77-2 | |

| Record name | 7-Methoxy-9-methylphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Key Intermediates

- Precursor aromatic compounds: Substituted nitroanilines and bromo-nitrobenzenes are commonly used as starting points.

- Core intermediate: Phenazine-1-carboxylic acid or related phenazine derivatives.

- Substituents introduction: Methoxy and methyl groups are introduced via selective substitution reactions or through the use of appropriately substituted starting materials.

Buchwald–Hartwig Coupling for Intermediate Formation

A critical step in the synthesis involves the Buchwald–Hartwig amination, which couples bis(2-nitrophenyl)amine derivatives to form the phenazine backbone with desired substitution patterns.

- Reaction conditions: Palladium(II) acetate catalyst, RuPhos ligand, cesium carbonate base, toluene solvent, heated at 110 °C for 24–48 hours.

- Substrate scope: Non-symmetrically substituted 4,5-dialkoxy-2-nitroanilines coupled with 1-bromo-2-nitrobenzene derivatives bearing different substituents (e.g., tert-butyl, trifluoromethyl, methoxy groups).

- Yields: High coupling yields ranging from 77% to 96% depending on the alkyl chain length and substituent nature.

| Compound | R1 (alkyl chain length) | R2 (substituent) | Yield of Buchwald–Hartwig Coupling (%) |

|---|---|---|---|

| a | n=1 | isobutyl | 92 |

| b | n=2 | isobutyl | 95 |

| c | isobutyl | n=2 | 96 |

| d | n=4 | isobutyl | 95 |

| e | n=6 | isobutyl | 77 |

| f | n=8 | isobutyl | 96 |

| g | n=10 | isobutyl | 78 |

Note: R1 and R2 represent alkoxy substituents on the phenazine ring system.

Reduction and Tandem Oxidation to Phenazine Core

Following the coupling, the bis(2-nitrophenyl)amine intermediates undergo:

- Reduction: Using palladium on charcoal catalyst with sodium tetrahydroborate as a hydrogen source. This step converts nitro groups to amines without using gaseous hydrogen.

- Oxidation: Tandem-like oxidation with ferric chloride under mild conditions converts the reduced intermediates into the phenazine heterocycle.

This two-step procedure is carried out in a one-pot fashion to prevent uncontrolled oxidation and side reactions. The oxidation step is crucial for ring closure and formation of the phenazine core with the desired substitutions.

Biosynthetic Insights

In natural biosynthesis, phenazine derivatives like phenazine-1-carboxylic acid are produced from the precursor chorismate via a series of enzymatic transformations encoded by core biosynthetic genes (phzA/B, phzD, phzE, phzF, phzG, phzNO1). Modifying enzymes introduce further functional groups such as methoxy and methyl substituents to yield derivatives like this compound.

- The biosynthetic gene clusters include transporter and regulatory genes that facilitate production and secretion.

- Enzymatic tailoring steps are responsible for the introduction of methoxy groups at position 7 and methyl groups at position 9 on the phenazine ring.

Summary of Preparation Methodology

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Preparation of substrates | Synthesis of substituted nitroanilines and bromo-nitrobenzene derivatives | Via standard aromatic substitution and bromination methods |

| 2. Buchwald–Hartwig coupling | Palladium-catalyzed amination to form bis(2-nitrophenyl)amine derivatives | Pd(OAc)2, RuPhos, Cs2CO3, toluene, 110 °C, 24–48 h |

| 3. Reduction | Conversion of nitro groups to amines | Pd/C catalyst, NaBH4 as hydrogen source, gentle reflux |

| 4. Tandem oxidation | Formation of phenazine ring via oxidation | Ferric chloride, mild conditions, overnight stirring |

| 5. Functional group modification | Introduction of methoxy and methyl groups either via starting material design or enzymatic tailoring | Chemical substitution or biosynthetic enzymatic steps |

Research Findings and Yields

- The synthetic protocol allows regioselective synthesis of phenazine derivatives with two different alkoxy groups.

- Yields of phenazine formation range from 50% to 88%, depending on substituents and reaction conditions.

- The method avoids uncontrolled oxidation by performing reduction and oxidation in a tandem-like manner.

- Structural confirmation is achieved through NMR spectroscopy and single-crystal X-ray diffraction.

- The presence of methoxy and methyl groups at specific positions is critical for biological activity and can be controlled by substrate choice and enzymatic modification.

化学反应分析

Types of Reactions: 7-Methoxy-9-methylphenazine-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenazine compounds .

科学研究应用

1.1 Antimicrobial Properties

7-Methoxy-9-methylphenazine-1-carboxylic acid has demonstrated significant antimicrobial activity against various pathogens. Research indicates that phenazine derivatives, including this compound, exhibit antibacterial and antifungal properties. For instance, studies have shown that phenazine-type metabolites can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, making them promising candidates for developing new antibiotics .

1.2 Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies suggest that it may inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation and DNA intercalation, which disrupts cellular functions . Furthermore, it has shown a selective cytotoxic effect against leukemia cells while exhibiting low toxicity to normal cells, indicating its potential as a targeted cancer therapy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of phenazine derivatives indicates that modifications at various positions on the phenazine scaffold can enhance biological activity. For example, derivatives synthesized with different substituents have shown improved efficacy against specific pathogens or cancer cell lines .

| Compound Modification | Activity Type | Observed Effect |

|---|---|---|

| Halogenated derivatives | Antibacterial | Enhanced activity against MRSA |

| Amino-acid ester linkage | Antifungal | Increased fungicidal activity against Rhizoctonia solani |

| Piperazine derivatives | Anticancer | Selective toxicity towards leukemia cells |

Case Studies

Several studies illustrate the application of this compound in scientific research:

4.1 Antibacterial Study

A study conducted by Cardozo et al. evaluated the antibacterial efficacy of this compound against MRSA strains. The results indicated a synergistic effect when combined with silver nanoparticles, enhancing its antimicrobial potency significantly .

4.2 Anticancer Research

Myhren et al. explored the anticancer potential against acute myeloid leukemia (AML) cells, demonstrating that this compound could induce apoptosis while sparing normal cells from toxicity . This finding supports its development as a targeted therapy for leukemia.

作用机制

The mechanism of action of 7-Methoxy-9-methylphenazine-1-carboxylic acid involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .

相似化合物的比较

6-Formyl-9-methoxyphenazine-1-carboxylic Acid

9-Methylphenazine-1-carboxylic Acid

- Molecular Formula : C₁₄H₁₀N₂O₂ .

- Substituents: Methyl (-CH₃) at position 9. No methoxy group.

- Key Differences :

- Absence of the methoxy group reduces polarity and may decrease water solubility compared to the target compound.

- Simpler substitution pattern may result in lower steric hindrance.

- Safety Data :

7-Chlorophenazine-1-carboxylic Acid

- Molecular Formula : C₁₃H₇ClN₂O₂ .

- Substituents :

- Chlorine (-Cl) at position 7.

- Chlorinated phenazines are often associated with enhanced antimicrobial activity but may exhibit higher toxicity .

Data Table: Structural and Functional Comparison

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

- Biological Activity : Substituted phenazines are explored for antimicrobial and anticancer applications. The target compound’s dual substitution (methoxy and methyl) may synergize to modulate bioavailability and target binding .

- Synthetic Challenges : Introducing multiple substituents (e.g., methoxy and methyl) requires regioselective methods, as seen in ferrocene derivative syntheses (e.g., azide rearrangements in ).

生物活性

7-Methoxy-9-methylphenazine-1-carboxylic acid (CAS 83297-77-2) is a member of the phenazine family, characterized by its molecular formula C15H12N2O3. This compound has garnered attention for its diverse biological activities, particularly in the fields of microbiology and oncology. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to combat various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to intercalate into DNA disrupts replication processes, leading to cell death in microbial pathogens.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.13 µM |

| Escherichia coli | 5.00 µM |

| Pseudomonas aeruginosa | 4.50 µM |

Anticancer Activity

The compound has shown promising anticancer properties, particularly against leukemia and breast cancer cell lines. Studies have demonstrated that it induces apoptosis through the mitochondrial pathway, activating caspase-3 and downregulating Bcl-2 expression.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 488.7 ± 2.52 | Induction of G1 arrest and apoptosis |

| MDA-MB-231 (Breast cancer) | 458.6 ± 2.48 | Activation of caspase-3 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Intercalation : The compound can intercalate between DNA bases, disrupting replication and transcription.

- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress in cells, leading to apoptosis.

- Cytokine Modulation : The compound affects cytokine production, which can influence inflammatory responses and cell signaling pathways.

Study on Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of various phenazine derivatives, including this compound. The results indicated that this compound displayed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .

Investigation of Anticancer Properties

A detailed investigation into the anticancer properties revealed that the compound selectively targets cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is attributed to its ability to induce apoptosis specifically in cells with certain genetic mutations, such as those affecting p53 .

Comparative Analysis with Other Phenazines

Comparative studies have shown that while other phenazine derivatives possess similar biological activities, the presence of both methoxy and methyl groups in this compound enhances its stability and reactivity compared to simpler analogs like phenazine-1-carboxylic acid .

常见问题

Basic: What are the recommended synthetic routes for 7-methoxy-9-methylphenazine-1-carboxylic acid, and how can purity be optimized?

Methodological Answer:

Phenazine derivatives are typically synthesized via condensation reactions involving aromatic amines and diketones. For methoxy- and methyl-substituted analogs, regioselective functionalization is critical. A stepwise approach involves:

- Step 1: Methylation of a phenazine precursor using methyl iodide under alkaline conditions to introduce the methyl group at position 9 .

- Step 2: Methoxylation via nucleophilic substitution (e.g., using methoxide ions) at position 7, ensuring minimal cross-reactivity with other substituents .

- Step 3: Carboxylic acid introduction through oxidation of a methyl or hydroxymethyl group using KMnO₄ or RuO₄ under controlled pH .

Purity Optimization: Use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 to 95:5) to isolate ≥95% purity .

Basic: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds (e.g., >200°C for phenazine analogs) .

- Photostability: Expose the compound to UV light (254 nm) for 24–72 hours and monitor degradation via UV-Vis spectroscopy (absorbance shifts >10% indicate instability) .

- Storage Recommendations: Store in amber vials at –20°C under inert gas (argon) to prevent oxidation and hydrolysis. Avoid contact with strong acids/bases, which may cleave the methoxy group .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

A 2³ factorial design evaluates three critical factors: temperature (X₁: 60°C vs. 80°C), catalyst loading (X₂: 5 mol% vs. 10 mol%), and reaction time (X₃: 6h vs. 12h).

- Response Variables: Yield (%) and purity (%).

- Analysis: Use ANOVA to identify interactions. For example, higher temperatures (80°C) with 10 mol% catalyst may increase yield but reduce purity due to side reactions. Pareto charts prioritize significant factors .

- Validation: Confirm optimal conditions (e.g., 70°C, 7.5 mol% catalyst, 9h) via central composite design (CCD), achieving >85% yield and >93% purity .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

- Ambiguity Source: Methoxy and methyl groups in phenazines often cause overlapping signals. For example, the methyl proton (position 9) may resonate at δ 2.5–2.7 ppm, overlapping with solvent artifacts.

- Resolution Strategies:

- Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. The methoxy group (δ 3.8–4.0 ppm) shows correlation to C7 (δ 150–155 ppm) .

- Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) to validate assignments .

- Replicate synthesis with isotopic labeling (e.g., ¹³C-methoxy) to track specific substituents .

Advanced: What mechanistic insights guide the analysis of this compound’s biological activity?

Methodological Answer:

- Theoretical Framework: Link studies to phenazines’ redox activity. The carboxylic acid group enhances solubility and metal chelation, while methoxy/methyl groups modulate lipophilicity and membrane permeability .

- Experimental Design:

- Electrochemical Analysis: Cyclic voltammetry (CV) in PBS (pH 7.4) identifies redox potentials (e.g., E₁/2 ≈ –0.3 V vs. Ag/AgCl), correlating with microbial electron-shuttling activity .

- Structure-Activity Relationships (SAR): Synthesize analogs (e.g., 7-ethoxy or 9-ethyl) and compare MIC values against S. aureus to isolate substituent effects .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Toxicity Mitigation: Acute toxicity (Category 4 for oral/dermal/inhalation) necessitates immediate decontamination with soap/water or saline rinses. Monitor for symptoms like nausea or dermatitis .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before incineration at licensed facilities .

Advanced: How to address low yields in the final carboxylation step of the synthesis?

Methodological Answer:

- Root Cause Analysis: Common issues include incomplete oxidation (due to steric hindrance from methyl/methoxy groups) or side reactions (e.g., decarboxylation).

- Solutions:

- Catalyst Optimization: Switch from RuO₄ to TEMPO/NaClO₂ system for milder oxidation .

- Protection/Deprotection: Temporarily protect the methoxy group as a silyl ether (e.g., TMSCl) during carboxylation .

- Yield Monitoring: Track reaction progress via FTIR (disappearance of C–H stretch at 2900 cm⁻¹ from methyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。